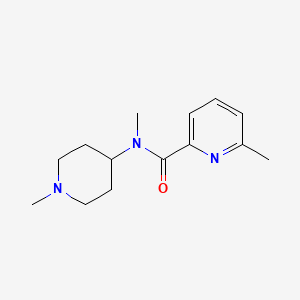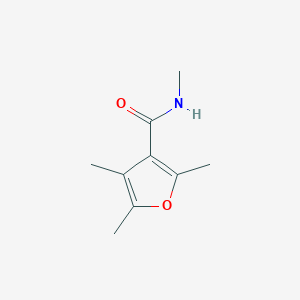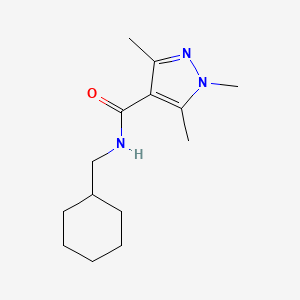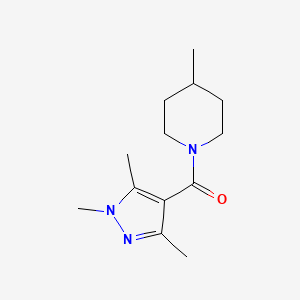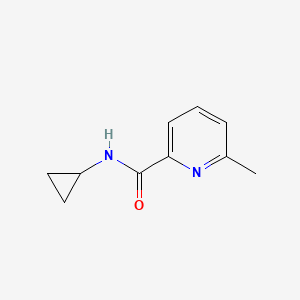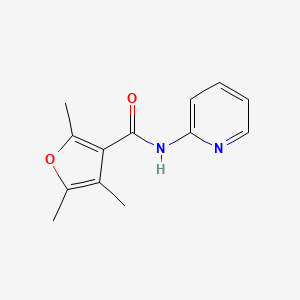
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, also known as TAK-659, is a small-molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of protein kinase BTK, which is an important factor in the growth and proliferation of cancer cells.
Mecanismo De Acción
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide works by inhibiting the activity of protein kinase BTK, which is an important factor in the growth and survival of cancer cells. By blocking this activity, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide can effectively slow down or stop the growth of cancer cells, making it a promising candidate for future cancer treatments.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in certain animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its high level of selectivity for BTK, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any experimental tool, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide also has its limitations, including its high cost and the need for specialized expertise to synthesize and use the compound.
Direcciones Futuras
There are many potential future directions for research on 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, including further studies on its effectiveness in treating various types of cancer, as well as investigations into its potential use in treating other diseases. Additionally, researchers may explore ways to optimize the synthesis and delivery of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, in order to make it more accessible and cost-effective for use in the lab and in clinical settings.
Métodos De Síntesis
The synthesis of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide involves several steps, including the reaction of 2,4,5-trimethylpyridine with furan-3-carboxylic acid, followed by a series of chemical modifications to produce the final compound. The process is complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been the subject of numerous studies in recent years, with researchers investigating its potential use in treating various types of cancer. In preclinical studies, 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been shown to be effective in inhibiting the growth and proliferation of cancer cells, particularly in cases where other treatments have failed.
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-9(2)17-10(3)12(8)13(16)15-11-6-4-5-7-14-11/h4-7H,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABGARURBGLPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

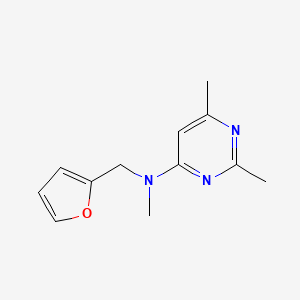
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
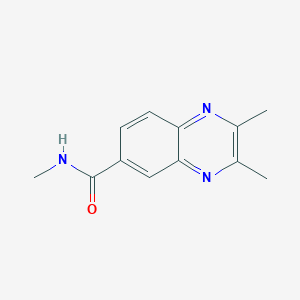
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B7508643.png)
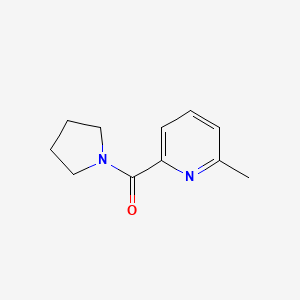

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
